4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a phenoxymethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
The major products formed from these reactions include substituted pyrazole derivatives, oxidized or reduced forms of the compound, and esterified products.
Scientific Research Applications
4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance the compound’s binding affinity to these targets, while the chloro and carboxylic acid groups can modulate its reactivity and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole-3-carboxylic acid: Lacks the phenoxymethyl group, which can affect its reactivity and binding properties.
1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group, which can influence its chemical stability and reactivity.
4-chloro-1-(methyl)-1H-pyrazole-3-carboxylic acid: Substituted with a methyl group instead of a phenoxymethyl group, affecting its hydrophobicity and binding interactions.
Uniqueness
4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the chloro and phenoxymethyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-1-(phenoxymethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-9-6-14(13-10(9)11(15)16)7-17-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVTUTLTDLRKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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